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molecular formula C14H20BClO4S B8502164 2-(5-chloro-2-methyl-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-chloro-2-methyl-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B8502164
M. Wt: 330.6 g/mol
InChI Key: XQWUWOOMHXRUOA-UHFFFAOYSA-N
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Patent
US08101612B2

Procedure details

The title compound was prepared by a method analogous to that described for 2-(5-fluoro-2-methyl-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Steps 1-5 of Example 223), using 2-chloro-5-methylphenol as the starting material. MS (ESI, pos. ion) m/z: 353.0 (M+Na).
Name
2-(5-fluoro-2-methyl-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[C:3]([S:18]([CH3:21])(=[O:20])=[O:19])=[CH:4][C:5]([CH3:17])=[C:6]([B:8]2[O:12][C:11]([CH3:14])([CH3:13])[C:10]([CH3:16])([CH3:15])[O:9]2)[CH:7]=1.[Cl:22]C1C=CC(C)=CC=1O>>[Cl:22][C:2]1[C:3]([S:18]([CH3:21])(=[O:20])=[O:19])=[CH:4][C:5]([CH3:17])=[C:6]([B:8]2[O:12][C:11]([CH3:14])([CH3:13])[C:10]([CH3:16])([CH3:15])[O:9]2)[CH:7]=1

Inputs

Step One
Name
2-(5-fluoro-2-methyl-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=CC(=C(C1)B1OC(C(O1)(C)C)(C)C)C)S(=O)(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC(=C(C1)B1OC(C(O1)(C)C)(C)C)C)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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